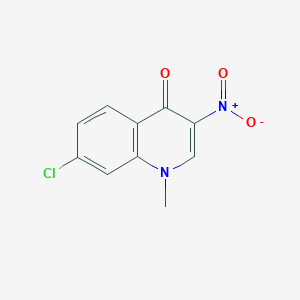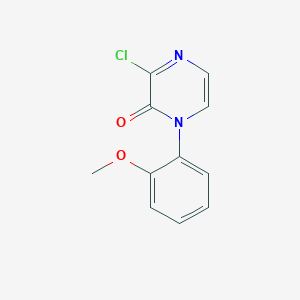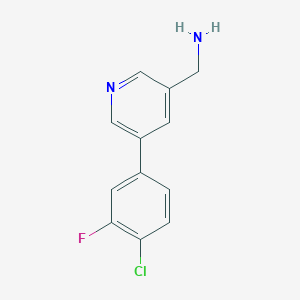![molecular formula C15H17NO2 B11871609 N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide CAS No. 65948-28-9](/img/structure/B11871609.png)
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with a hydroxypropan-2-yl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts acylation to introduce the acetamide group.
Hydroxypropan-2-yl Substitution:
Reaction Conditions: The reactions are generally carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, converting it into an amine.
Substitution: The compound can participate in substitution reactions, especially at the naphthalene ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmaceuticals: N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biochemical Research: It serves as a probe in studying enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of more complex molecules.
Polymer Science: It is explored for its role in the development of new polymers with unique properties.
Mechanism of Action
The mechanism by which N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, influencing their activity. The naphthalene ring can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- N-[2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-yl]acetamide
- N-[3-(2-Hydroxypropan-2-yl)phenyl]acetamide
Comparison:
- Structural Differences: The presence of different substituents on the naphthalene or phenyl ring can significantly alter the compound’s reactivity and interaction with molecular targets.
- Unique Properties: N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular applications in catalysis and pharmaceuticals.
Properties
CAS No. |
65948-28-9 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-[3-(2-hydroxypropan-2-yl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C15H17NO2/c1-10(17)16-14-9-12-7-5-4-6-11(12)8-13(14)15(2,3)18/h4-9,18H,1-3H3,(H,16,17) |
InChI Key |
DMIIUKQCQCYXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)





![cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B11871584.png)



![Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-](/img/structure/B11871615.png)

